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Compound of Interest

Compound Name:
5-cyclohexyl-N-methyl-1H-pyrazol-

3-amine

CAS No.: 1354949-33-9

Cat. No.: B1455734 Get Quote

Subject: 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine (Referred to herein as C-P3A)

Department: Formulation Science & Pre-clinical Development Lead Scientist: Dr. Aris Thorne,

Senior Application Scientist

Introduction: The C-P3A Challenge
Welcome to the technical support hub for 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine. If you

are accessing this guide, you are likely encountering the "brick dust" issue common to

aminopyrazole scaffolds.

The Structural Paradox: C-P3A possesses a distinct structural dichotomy that complicates

formulation:

The Lipophilic Anchor: The 5-cyclohexyl group drives high lipophilicity (LogP ~2.5–3.0),

limiting aqueous solubility.

The Polar Head: The aminopyrazole core is a hydrogen bond donor/acceptor network that

creates high crystal lattice energy (high melting point).

This combination typically results in BCS Class II behavior (Low Solubility, High Permeability).

Your goal is to disrupt the crystal lattice without compromising the lipophilicity required for

membrane permeation.
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Module 1: Solubility & Dissolution Troubleshooting
Q: "My compound precipitates immediately in pH 7.4
phosphate buffer. How do I stabilize it?"
Diagnosis: C-P3A is a weak base. The pyrazole ring nitrogen and the exocyclic methylamine

provide a pKa likely in the range of 3.5–5.0. In the acidic environment of the stomach (pH 1.2),

it is ionized and soluble. However, upon entering the small intestine (pH 6.8–7.4), it

deprotonates to its free base form, leading to rapid precipitation (the "crash-out" effect).

Technical Solution: Salt Selection Strategy Do not rely solely on the free base. You must screen

for a salt form that maintains a higher supersaturation level.

Protocol: Counter-ion Screening

First Line (Hydrochloric Acid): Prepare the HCl salt.

Risk:[1] Common Ion Effect. The high chloride concentration in the stomach can

paradoxically decrease the solubility of HCl salts.

Second Line (Sulfonic Acids): If HCl fails, synthesize Mesylate (Methanesulfonic acid) or

Tosylate salts. These large counter-ions disrupt the crystal packing of the pyrazole rings

more effectively than small chloride ions.

Form
Simulated
Solubility (pH 1.2)

Simulated
Solubility (pH 6.8)

Risk Factor

Free Base 0.05 mg/mL < 0.001 mg/mL High precipitation risk

HCl Salt 5.0 mg/mL 0.02 mg/mL
Common ion effect in

vivo

Mesylate Salt > 10.0 mg/mL 0.1 mg/mL Hygroscopicity

Decision Logic: Salt Selection
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Caption: Decision tree for salt selection vs. switching to Amorphous Solid Dispersion (ASD).
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Module 2: Advanced Formulation (The "Cyclohexyl
Fit")
Q: "Salts are not stable. The compound
disproportionates. What is the alternative?"
Diagnosis: The 5-cyclohexyl group is hydrophobic and bulky. This specific moiety makes C-P3A

an ideal candidate for Cyclodextrin Complexation. The hydrophobic cavity of

-Cyclodextrin is perfectly sized to host a cyclohexyl ring, shielding the lipophilic portion from
water while the hydrophilic exterior allows dissolution.

Technical Solution: Host-Guest Complexation Use Sulfobutyl ether-

-cyclodextrin (SB-

-CD) (e.g., Captisol®) or Hydroxypropyl-

-cyclodextrin (HP-

-CD). Avoid parent

-CD due to nephrotoxicity risks in parenteral delivery.

Experimental Protocol: Phase Solubility Study

Preparation: Prepare increasing concentrations of HP-

-CD (0 to 100 mM) in water.

Addition: Add excess C-P3A to each vial.

Equilibration: Shake for 48 hours at 25°C.

Analysis: Filter and analyze supernatant via HPLC.

Validation: Plot Concentration of Drug (

) vs. Concentration of CD (
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). A linear slope (

type) indicates a 1:1 inclusion complex.

Why this works for C-P3A: The thermodynamic drive to hide the cyclohexyl group from water is

the "engine" of this solubility enhancement.

Module 3: Amorphous Solid Dispersions (ASD)
Q: "I need a solid oral dosage form, but the crystalline
energy is too high."
Diagnosis: If salts and complexation fail, you must generate an Amorphous Solid Dispersion

(ASD). This involves trapping the molecule in a disordered, high-energy state within a polymer

matrix.

Technical Solution: Polymer Selection For aminopyrazoles, the polymer must prevent

recrystallization and inhibit precipitation upon pH change.

Recommended Polymer:HPMC-AS (Hydroxypropyl methylcellulose acetate succinate).

Mechanism: HPMC-AS is enteric. It protects the drug in the stomach and releases it at pH >

5.5. Crucially, it inhibits recrystallization of the supersaturated drug in the intestine via

specific hydrogen bonding between the polymer's succinate groups and the pyrazole amine.

Manufacturing Workflow: Spray Drying
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Dissolve C-P3A + HPMC-AS
(Solvent: Methanol/DCM 1:1)
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Caption: Spray drying workflow for generating amorphous solid dispersions of C-P3A.

Module 4: In Vivo Vehicle Guide (Pre-clinical)
Q: "What vehicle should I use for Rat PK studies? DMSO
is causing toxicity."
Diagnosis: Researchers often default to DMSO, but this is non-translatable to humans. For C-

P3A, you need a lipid-based vehicle that recruits the lymphatic transport system (bypassing

first-pass metabolism).

Recommended Vehicle (SEDDS - Self-Emulsifying Drug Delivery System):

Oil Phase (Solubilizer for Cyclohexyl group): Capryol 90 (10%)

Surfactant: Cremophor EL or Tween 80 (60%)
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Co-solvent: PEG 400 (30%)

Instructions:

Dissolve C-P3A in the Oil + Surfactant mix first.

Add Co-solvent.[2]

Vortex until clear.

Dilute 1:10 with water immediately before dosing to form a stable microemulsion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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